
Guanoxan sulfate
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Overview
Description
Guanoxan sulfate:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The synthesis begins with the chlorination of 2-hydroxymethyl-1,4-benzodioxane using thionyl chloride in the presence of a solvent.
Condensation Reaction: The 2-chloromethyl-1,4-benzodioxane is then condensed with guanidine in the presence of an alkali and another solvent to form guanoxan.
Salification: Finally, guanoxan is salified with sulfuric acid to produce guanoxan sulfate.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanoxan sulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution due to the presence of the guanidine group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted guanoxan derivatives.
Scientific Research Applications
Chemistry
Guanoxan sulfate serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis.
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its biological activities, exploring its effects on different cellular pathways and interactions with molecular targets .
Medicine
Primarily recognized as an antihypertensive agent , this compound is used to manage elevated blood pressure levels. Its mechanism involves inhibiting norepinephrine reuptake at sympathetic ganglia, thereby reducing vascular resistance and cardiac output. However, concerns regarding hepatotoxicity have limited its clinical use .
Case Study 1: Antihypertensive Effects
A clinical study involving patients with hypertension demonstrated that this compound effectively lowered blood pressure but raised concerns about liver function abnormalities in some patients. This highlighted the need for careful monitoring when using this compound as an antihypertensive agent .
In vitro studies have shown that this compound exhibits significant antimicrobial activity against several bacterial strains. The compound's interaction with bacterial cell membranes suggests a potential mechanism for its antibacterial effects.
Mechanism of Action
Guanoxan sulfate exerts its effects by interacting with alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine, a neurotransmitter that promotes vasoconstriction and increases blood pressure. This inhibition leads to vasodilation and a reduction in blood pressure .
Comparison with Similar Compounds
Guanethidine: Another antihypertensive agent with a similar mechanism of action but different side effect profile.
Clonidine: An alpha-2 adrenergic agonist used for hypertension and other conditions.
Uniqueness: Guanoxan sulfate is unique in its specific interaction with alpha-2 adrenergic receptors and its potential for fewer side effects compared to other similar compounds. its hepatotoxicity led to its withdrawal from the market .
Properties
CAS No. |
5714-04-5 |
---|---|
Molecular Formula |
C10H15N3O6S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
OXWYHTHXCLDQCN-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Related CAS |
5714-04-5 |
Synonyms |
(1,4-Benzodioxan-2-ylmethyl)guanidine; 2-(Guanidinomethyl)-1,4-benzodioxan Hemisulfate; Guanoxane; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine Hemisulfate |
Origin of Product |
United States |
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